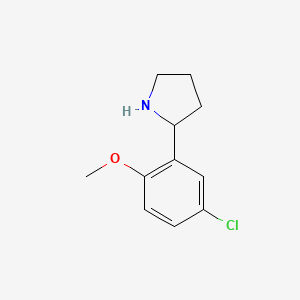
2-(5-Chloro-2-methoxyphenyl)pyrrolidine
Overview
Description
“2-(5-Chloro-2-methoxyphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . For example, pyrrolidine-2,5-dione is a versatile scaffold that has been used to prepare a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : This compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are beneficial in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Antihypertensive and Antiarrhythmic Effects : Derivatives of 2-(5-Chloro-2-methoxyphenyl)pyrrolidine, specifically 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, have shown potential in antiarrhythmic and antihypertensive effects, suggesting their usefulness in cardiovascular treatments (Malawska et al., 2002).
Development of Organothiophosphorus Compounds : Reactions involving derivatives of this compound lead to the formation of novel organothiophosphorus compounds, which have potential applications in materials science and chemistry (Karakus, 2006).
Crystallographic Studies : The compound has been used in crystallographic studies to understand its molecular conformation and structure, contributing to the field of crystallography and molecular design (Mohammat et al., 2008).
Asymmetric Synthesis : It is instrumental in asymmetric syntheses, particularly in creating enantioselective pyrrolidines, which are significant in pharmaceutical research (Wu et al., 1996).
Insecticidal Properties : Some pyridine derivatives of this compound show notable insecticidal activities, suggesting their potential in pest control (Bakhite et al., 2014).
Photophysical and Fluorophore Research : The compound plays a role in the development of highly emissive fluorophores in both solution and solid states, beneficial in photophysical research and material sciences (Hagimori et al., 2019).
Cytotoxicity Studies : Derivatives of this compound have been investigated for their cytotoxicity against various cancer cell lines, indicating its potential in cancer research (Hour et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the functional groups attached to the pyrrolidine ring .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action would depend on the nature of the target and the chemical structure of the compound .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability .
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives, the effects could potentially include changes in cell signaling, gene expression, enzymatic activity, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Future Directions
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVCIRAZRJSSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
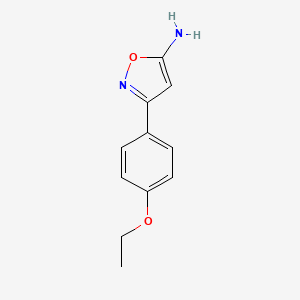

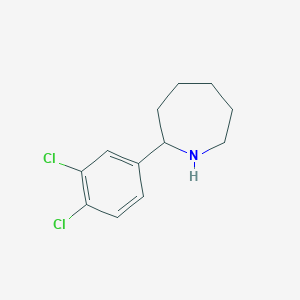
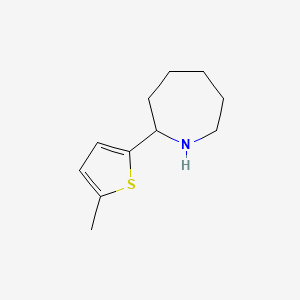
![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)


![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)
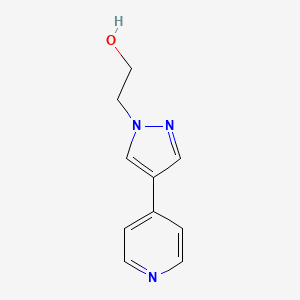
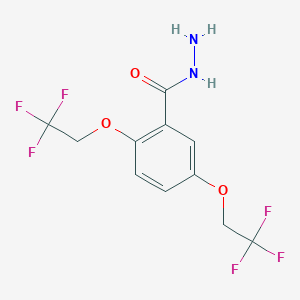
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)
